1,1,1-Trifluorohept-2-ene
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Overview
Description
Scientific Research Applications
Molecular Structure and Intramolecular Bonding
1,1,1-Trifluorohept-2-ene's related compound, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, has been studied for its molecular structure, conformation, and intramolecular hydrogen bonding. This research provides insights into the molecular geometries and electronic energies of different conformers, vital for understanding chemical behaviors and interactions (Vakili et al., 2012).
Synthesis of Fluorinated Compounds
Research on 1,1,1-Trifluoro-4,5,5-trimethoxyhex-3-en-2-one, a related fluorinated compound, highlights the synthesis of novel fluorinated building blocks. These are essential for creating CF3-containing furan-3-ones and bispyrazoles, demonstrating the chemical utility of trifluorohept-2-ene's derivatives (Bazhin et al., 2014).
Catalytic Chemical Reactions
A study on gold-catalyzed cycloisomerization of 1,5-allenynes, closely related to this compound, reveals the potential of such compounds in facilitating catalytic reactions, expanding the scope of organic synthesis and catalysis (Cheong et al., 2008).
Chemical Properties and Reactions
The synthesis and chemical properties of trifluoromethyl-containing enones, similar to this compound, have been a subject of considerable attention. This research reveals unique chemical properties due to the COCF3 group and C=C bond, important for synthesizing new trifluoromethyl-substituted carbo- and heterocycles (Yakovenko et al., 2015).
Enantioselective Synthesis
The highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols via hydrogenation of related compounds highlights the potential of this compound in stereoselective synthesis, a crucial aspect of medicinal chemistry and drug development (Kuroki et al., 2000).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 1,1,1-Trifluorohept-2-ene can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,6-Heptadiene", "Bromine", "Sodium fluoride", "Sodium hydride", "Hydrogen fluoride" ], "Reaction": [ "Step 1: 1,6-Heptadiene is reacted with bromine to form 1,6-dibromohexane.", "Step 2: 1,6-dibromohexane is treated with sodium fluoride to produce 1,6-difluorohexane.", "Step 3: 1,6-difluorohexane is reacted with sodium hydride to form 1,6-difluoroheptane.", "Step 4: 1,6-difluoroheptane is treated with hydrogen fluoride to produce 1,1,1-Trifluorohept-2-ene." ] } | |
CAS No. |
66716-12-9 |
Molecular Formula |
C7H11F3 |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
1,1,1-trifluorohept-2-ene |
InChI |
InChI=1S/C7H11F3/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3 |
InChI Key |
QRILSXJWCCVOIT-UHFFFAOYSA-N |
SMILES |
CCCCC=CC(F)(F)F |
Canonical SMILES |
CCCCC=CC(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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